N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. Researchers have developed various synthetic routes to access this compound, optimizing yields and purity. Detailed synthetic protocols are available in the literature .
Scientific Research Applications
Therapeutic Applications
Compounds related to the specified chemical have been explored for their therapeutic potentials, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects. For example, derivatives of furan and thiophene carboxamide have shown promise in these areas due to their potent biological activities and ability to interact with biological targets in specific ways. This suggests that the compound could have potential applications in the development of new therapeutic agents.
- Anticancer Properties : Furan and thiophene derivatives have been investigated for their anticancer activities. These compounds can interact with DNA or protein targets within cancer cells, potentially leading to novel anticancer therapies (Bonilla-Castañeda et al., 2022).
Material Science Applications
In the realm of materials science, furan derivatives have been explored for their application in high-performance materials. For instance, furan-based polyamides represent sustainable alternatives to traditional polymers, offering potential in various industrial and commercial applications.
- High-Performance Materials : Furan-2,5-dicarboxylic acid-based polyamides are explored as sustainable alternatives to polyphthalamides, suggesting the compound could contribute to the development of environmentally friendly high-performance materials (Jiang et al., 2015).
Enzymatic and Chemical Synthesis
The compound and its related structures have implications in enzymatic and chemical synthesis processes. These compounds can serve as building blocks or intermediates in the synthesis of complex molecules with specific functionalities, indicating potential applications in chemical manufacturing and drug development.
- Enzymatic Polymerization : Research on the enzymatic polymerization of furanic-aliphatic polyamides showcases the use of furan derivatives in creating novel polymers, pointing towards the compound's utility in polymer chemistry and materials science (Jiang et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, decreasing its excitability .
Biochemical Pathways
The activation of GIRK1/2 channels by this compound affects several biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds . These properties suggest that the compound has good bioavailability.
Result of Action
The activation of GIRK1/2 channels by this compound leads to a decrease in cell excitability. This can have various effects depending on the specific cell type and the physiological context. For example, in neurons, this could lead to a decrease in neuronal firing, potentially affecting processes such as pain perception, reward/addiction, and anxiety .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13-5-3-4-6-16(13)23-11-15-7-8-17(24-15)18(20)19(2)14-9-10-25(21,22)12-14/h3-8,14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJKCQGAGBTZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N(C)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.